N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
Description
N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a benzoxazolone derivative characterized by a central 2-oxobenzo[d]oxazol-3(2H)-yl scaffold linked to an N-butyl group via a propanamide bridge.
Properties
IUPAC Name |
N-butyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-3-9-15-13(17)8-10-16-11-6-4-5-7-12(11)19-14(16)18/h4-7H,2-3,8-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGBCVGWNNDEKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCN1C2=CC=CC=C2OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of N-acyl sulfilimines with ynamides, catalyzed by gold, to form 4-aminooxazoles . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as gold chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and catalysts is optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse oxazole derivatives.
Scientific Research Applications
N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activities.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide involves its interaction with molecular targets in biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target. For instance, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Structural and Functional Insights
- Lipophilicity : The N-butyl group in the target compound likely enhances membrane permeability compared to polar substituents like sulfamoylphenyl (4) or trifluoromethylphenyl (3).
- Synthetic Accessibility : Hydrazide derivatives (e.g., 10, 21–24) achieve higher yields (74–88%) than amide-coupled analogs (43–78%), suggesting more efficient reaction pathways.
- Biological Performance: Trifluoromethylphenyl derivative (3) exhibits dopamine D2 receptor antagonism, critical for neurological disorders. TSPO-targeting PBPA demonstrates the scaffold’s versatility in diagnostic imaging. Immunoproteasome inhibition (18% β1i, 10% β5i) was observed in unsubstituted 3-(2-oxobenzo[d]oxazol-3-yl)propanamide, suggesting modest activity.
Biological Activity
N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a heterocyclic compound that exhibits significant biological activity, particularly in antimicrobial and cytotoxic applications. This article provides a detailed overview of its biological properties, synthesis, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features an oxazole ring fused with a benzene structure, along with a butyl group and a propanamide moiety. This unique configuration contributes to its solubility and reactivity, making it a versatile compound in various biological contexts.
Synthesis
The synthesis typically involves cyclization reactions of appropriate precursors under specific conditions. One common method includes the reaction of N-acyl sulfilimines with ynamides, often catalyzed by gold to yield 4-aminooxazoles. Industrial production may utilize continuous flow reactors for efficiency and scalability .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The mechanism of action is believed to involve the inhibition of bacterial enzymes essential for cell wall synthesis. For instance, it has shown effectiveness against various strains of bacteria, including Staphylococcus spp., suggesting its utility in treating infections caused by resistant bacterial strains .
Cytotoxicity Studies
Cytotoxicity assessments indicate that this compound exhibits selective toxicity towards cancer cell lines while maintaining low toxicity in normal cells. In vitro studies demonstrated that at certain concentrations, the compound increased cell viability in specific cancer cell lines while showing minimal adverse effects on normal cells .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activities by binding to active sites or altering conformational states. For example, its potential role in inhibiting enzymes involved in biofilm formation has been noted, which is crucial for combating persistent infections .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus spp. | |
| Cytotoxicity | Increased viability in cancer cells | |
| Enzyme Inhibition | Modulates bacterial enzyme activities |
Case Study: Antimicrobial Efficacy
In a controlled study, this compound was tested against several bacterial strains. Results indicated a strong bactericidal effect, with significant reductions in bacterial counts compared to control groups. This underscores its potential as an effective antimicrobial agent in clinical settings.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide and its derivatives?
The compound is synthesized via multi-step routes involving esterification, hydrazinolysis, and condensation. For example:
- Esterification : Reacting the precursor acid (e.g., 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid) with methanol under reflux in the presence of catalytic sulfuric acid yields methyl esters .
- Hydrazinolysis : Hydrazine monohydrate in 2-propanol converts esters to hydrazides, which are further condensed with aldehydes to form Schiff base derivatives .
- Phillips Reaction : Reaction with 1,2-phenylenediamine in HCl/water produces benzimidazole derivatives .
- Bivalent Ligand Synthesis : Piperazine-linked heterodimers are synthesized using KCO in anhydrous DMF at 60°C, followed by purification via flash chromatography .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Comprehensive characterization includes:
- Spectroscopy : H and C NMR confirm backbone connectivity (e.g., δ 7.42–6.82 ppm for aromatic protons, δ 156.21 ppm for carbonyl carbons) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are matched with theoretical values (e.g., C: 58.47%, H: 6.13%, N: 10.39% for a derivative) .
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H] at 479.3266) confirm molecular weights .
Advanced Research Questions
Q. What in vitro assays demonstrate the biological activity of this compound and its analogs?
- Immunoproteasome Inhibition : Derivatives show β1i (18%) and β5i (10%) inhibitory activity in enzymatic assays, suggesting potential immunomodulatory applications .
- Antibacterial Activity : Disk diffusion methods assess efficacy against bacterial strains, with modifications (e.g., carboxyalkyl moieties) enhancing activity .
- Neuroprotective Potential : A derivative (Compound D) reduces Aβ and Aβ levels in vitro by downregulating BACE1, validated via ELISA and Western blot .
Q. How do structural modifications influence pharmacological properties?
- Alkyl Chain Length : Extending the N-butyl group in bivalent ligands improves binding to targets like dopamine receptors (e.g., compound 5o with 73% yield and enhanced solubility) .
- Heterocyclic Substitutions : Introducing pyrimidine or oxazole groups (e.g., via Mitsunobu reactions) alters metabolic stability and target selectivity .
- Protonation States : Non-basic derivatives (e.g., trifluoromethylphenyl analogs) enhance blood-brain barrier penetration for CNS applications .
Q. What computational strategies are used to study its mechanism of action?
- Docking Studies : Molecular docking with FoxO1 or BACE1 identifies key interactions (e.g., hydrogen bonding with catalytic residues) .
- QSAR Modeling : Quantitative structure-activity relationship models optimize substituents for higher inhibitory potency against Kynurenine 3-monooxygenase (KMO) .
- ADMET Predictions : In silico tools (e.g., SwissADME) evaluate solubility, permeability, and toxicity profiles .
Methodological Considerations
Q. How are purity and enantiomeric excess ensured during synthesis?
- Chromatography : Silica gel columns with gradients (e.g., CHCl/MeOH 9.5:0.5) remove byproducts .
- Chiral Analysis : Supercritical fluid chromatography (SFC) or HPLC with chiral columns (e.g., Chiralpak AD-H) resolve enantiomers (>99% ee) .
Q. What strategies mitigate contradictions in biological data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
